N-Isobutyryl-d7-glycine
Description
N-Isobutyryl-d7-glycine (CAS: 1330037-23-4) is a deuterium-labeled derivative of N-Isobutyrylglycine, a diagnostic biomarker for metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency and mitochondrial fatty acid β-oxidation defects . The deuterated form replaces seven hydrogen atoms with deuterium in the isobutyryl group (structure: (CD₃)₂CD-CONH-CH₂-COOH), enhancing its utility as an internal standard in mass spectrometry (LC-MS/MS) for precise quantification of endogenous metabolites .
Properties
CAS No. |
1330037-23-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
152.201 |
IUPAC Name |
2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D |
InChI Key |
DCICDMMXFIELDF-UAVYNJCWSA-N |
SMILES |
CC(C)C(=O)NCC(=O)O |
Synonyms |
N-(2-methyl-1-oxopropyl-d7)glycine; N-Isobutyryl-d7-glycine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Isobutyryl-d7-glycine involves the incorporation of deuterium into the N-Isobutyryl-glycine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves the synthesis of the compound in large batches, ensuring high purity and consistency. The production methods are designed to meet the stringent requirements of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N-Isobutyryl-d7-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-Isobutyryl-d7-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of N-Isobutyryl-d7-glycine involves its role as a stable isotope tracer. By incorporating deuterium, the compound can be distinguished from its non-labeled counterpart in various analytical techniques. This allows researchers to track its movement and transformation within biological systems, providing valuable insights into metabolic pathways and drug interactions .
Comparison with Similar Compounds
Research Findings and Challenges
- Deuterium Position Specificity : this compound’s deuterium placement minimizes isotopic interference in MS, unlike glycine-deuterated analogues .
- Synthetic Complexity : Branched-chain deuterated compounds like this compound require specialized deuteration techniques (e.g., catalytic exchange), increasing production costs compared to straight-chain derivatives .
- Regulatory Considerations: Compliance with REACH and FDA guidelines for isotopic purity (>98 atom%D) is critical for diagnostic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
